Gluconic Acid

Catalog No.
S11155438
CAS No.
10024-51-8
M.F
C6H12O7
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gluconic Acid

CAS Number

10024-51-8

Product Name

Gluconic Acid

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N

Solubility

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS
316 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 100 (good)

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.
Commonly found in salts with sodium and calcium. Gluconic acid or gluconate is used to maintain the cation-anion balance on electrolyte solutions.
Gluconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Gluconic acid is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.
Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.
Gluconic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Gluconic acid is an organic compound with the molecular formula C₆H₁₂O₇. It is a colorless, crystalline acid that occurs naturally in various fruits, honey, and wine. The compound is characterized by its five hydroxyl groups and one carboxylic acid group, which contribute to its unique properties as a polyhydroxycarboxylic acid. In neutral aqueous solutions, gluconic acid forms the gluconate anion, which is utilized in various biological and industrial applications .

Gluconic acid is primarily produced through the oxidation of glucose, often facilitated by the enzyme glucose oxidase. This process not only generates gluconic acid but also produces hydrogen peroxide as a byproduct, which can be managed through various enzymatic methods .

When used as a solvent or catalyst. For instance, it has been demonstrated to improve yields in Knoevenagel condensation reactions and Michael additions when used in aqueous solutions . Its ability to stabilize reactive intermediates makes it valuable in organic synthesis.

Additionally, studies indicate that gluconate salts can effectively interact with various metal ions, significantly influencing their bioavailability and activity within biological systems .

Gluconic acid exhibits several biological activities. It acts as a chelator for metal ions such as calcium, iron, and magnesium, which is crucial for maintaining electrolyte balance in biological systems . The gluconate form is often used in medical settings to deliver essential minerals safely. For example, calcium gluconate is utilized in treating conditions like hypocalcemia and hydrofluoric acid burns .

Moreover, gluconic acid's mild acidity and non-toxic nature make it suitable for use in food products and pharmaceuticals. Its ability to stabilize minerals in solutions also enhances its application in intravenous fluids and dietary supplements .

Gluconic acid can be synthesized through various methods:

  • Enzymatic Oxidation: The most common method involves using glucose oxidase from microorganisms like Aspergillus niger to oxidize glucose aerobically, producing gluconic acid along with hydrogen peroxide .
  • Chemical Oxidation: Early methods included hypobromite oxidation and alkaline hydrolysis of glucose. These methods have largely been replaced by more efficient enzymatic processes due to concerns over byproducts and environmental impact .
  • Fermentation: Gluconic acid can also be produced via fermentation processes that utilize carbohydrate-containing substrates, allowing for a more sustainable production method .

Gluconic acid has diverse applications across multiple industries:

  • Food Industry: Used as an acidity regulator (E574) and a flavor enhancer in various food products.
  • Pharmaceuticals: Acts as a carrier for essential minerals like calcium and zinc in medications.
  • Cleaning Products: Serves as an effective chelating agent that helps dissolve mineral deposits and prevent scaling .
  • Construction: Utilized as a retarder in concrete mixtures to manage hydration rates during curing processes .
  • Agriculture: Investigated for its potential to extract rare earth elements from waste materials through its chelating properties .

Several compounds share structural similarities with gluconic acid due to their polyhydroxycarboxylic nature. Notable compounds include:

CompoundChemical FormulaKey Characteristics
Lactic AcidC₃H₆O₃Produced during anaerobic respiration; used in food preservation.
Citric AcidC₆H₈O₇Found in citrus fruits; widely used as a preservative and flavoring agent.
Malic AcidC₄H₆O₅Present in apples; involved in the Krebs cycle; used as a food additive.
Tartaric AcidC₄H₆O₆Commonly found in grapes; used in baking powder and cream of tartar.

Uniqueness of Gluconic Acid

Gluconic acid's uniqueness lies in its exceptional chelating ability, especially under alkaline conditions, surpassing other chelating agents like ethylenediaminetetraacetic acid (EDTA). This property makes it particularly valuable for applications requiring metal ion stabilization without toxicity or environmental concerns . Additionally, its natural occurrence and biodegradability further enhance its appeal across various sectors.

The fermentative production of gluconic acid traces its origins to early 20th-century innovations in fungal microbiology. Aspergillus niger emerged as the cornerstone organism due to its robust glucose oxidase (GOX) system, which catalyzes the oxidation of glucose to gluconic acid under aerobic conditions.

Pioneering Industrial Applications

Pfizer’s 1929 implementation of deep-tank fermentation marked the first industrial-scale production of gluconic acid using A. niger. This process operated in 10,000-liter bioreactors with controlled aeration and pH, achieving yields of 85–90% from glucose substrates. The technology later informed penicillin production during World War II, demonstrating the scalability of fungal fermentation for organic acid synthesis.

Strain Improvement Through Mutagenesis

Modern hyper-producing strains derive from systematic mutagenesis programs. Treatment with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) induces G:C to A:T transitions in A. niger DNA, enhancing gluconic acid productivity by up to 40%. For example, the mutant strain MG1, isolated after 15-minute MNNG exposure, produced 98 g/L gluconic acid at 100 g/L glucose concentration, compared to 72 g/L by the wild-type parent.

Glucose Oxidase-Mediated Oxidation Dynamics

Glucose oxidase (β-d-glucose:oxygen 1-oxidoreductase, EC 1.1.3.4) catalyzes the oxidation of β-d-glucose to d-glucono-δ-lactone, which spontaneously hydrolyzes to gluconic acid in aqueous solutions [5]. The reaction involves a two-step mechanism: first, glucose reduces the flavin adenine dinucleotide (FAD) cofactor to FADH₂, forming glucono-δ-lactone; second, molecular oxygen oxidizes FADH₂ back to FAD, producing hydrogen peroxide (H₂O₂) [5]. The Ping-Pong Bi Bi kinetic model governs this process, where glucose and oxygen bind sequentially rather than simultaneously [5].

A critical challenge arises from H₂O₂ accumulation, which inactivates glucose oxidase by oxidizing active-site residues [1]. To mitigate this, catalase (EC 1.11.1.6) is often coupled with glucose oxidase to decompose H₂O₂ into water and oxygen [4]. For instance, co-immobilizing both enzymes on magnetic zirconia improved operational stability, achieving 95% glucose conversion over 10 reaction cycles [2]. The optimal pH for this system ranges from 5.0 to 6.5, as protonation states of histidine residues (e.g., His-516 in Aspergillus niger glucose oxidase) influence catalytic efficiency [5].

Table 1: Kinetic Parameters of Glucose Oxidase-Catalyzed Reactions

ParameterValueSource
$$k_{cat}$$ (glucose)$$1.2 \times 10^3 \, \text{s}^{-1}$$ [5]
$$K_m$$ (glucose)$$33 \, \text{mM}$$ [5]
$$K_m$$ (O₂)$$0.12 \, \text{mM}$$ [5]
Thermostability (50°C)8-hour half-life [4]

Multienzyme Cascade Reactions for Co-Production

Multienzyme systems enhance gluconic acid yield by synergizing glucose oxidase with auxiliary enzymes. For example, starch-to-gluconic acid cascades employ amylases (EC 3.2.1.1) to hydrolyze starch into maltose, followed by glucoamylases (EC 3.2.1.3) releasing glucose, which glucose oxidase then oxidizes [1]. Such systems achieve 89% conversion efficiency in 12 hours when optimized for temperature (45–50°C) and substrate loading [2].

Electroenzymatic processes further refine this approach. Immobilizing glucose oxidase on conductive scaffolds (e.g., carbon nanotubes) enables direct electron transfer to electrodes, bypassing oxygen dependency and eliminating H₂O₂ generation [2]. A recent study demonstrated a 72% Faradaic efficiency using this method, with gluconic acid titers reaching 48 g/L [2]. Additionally, co-immobilizing glucose dehydrogenase (EC 1.1.5.2) and gluconolactonase (EC 3.1.1.17) in porous silica matrices facilitated continuous lactone hydrolysis, reducing product inhibition [2].

Immobilization Techniques for Enzyme Recycling

Immobilization extends enzyme lifespans by stabilizing tertiary structures and enabling reuse. Common strategies include:

  • Adsorption: Non-covalent binding to carriers like chitosan or alginate. While simple, leaching limits long-term use [1].
  • Covalent Bonding: Linking enzymes to epoxy-activated resins via lysine residues. This method enhances stability but may reduce activity by 15–20% [1].
  • Encapsulation: Entrapping enzymes in silica or polymer hydrogels. A glucose oxidase-catalase co-encapsulated system retained 80% activity after 15 batches [4].

Co-immobilization with catalase is particularly effective. For instance, glutaraldehyde-crosslinked glucose oxidase and catalase on amino-functionalized magnetic particles achieved 92% H₂O₂ decomposition efficiency, doubling reactor productivity compared to free enzymes [4]. Mathematical modeling of a continuous stirred tank reactor-plug flow tubular reactor (CSTR-PFTR) system revealed that immobilized enzymes reduce substrate diffusion limitations, achieving a space-time yield of $$4.7 \, \text{g/L/h}$$ [3].

Table 2: Performance of Immobilized Glucose Oxidase Systems

Support MaterialActivity Retention (%)Reuse CyclesSource
Magnetic zirconia9510 [2]
Epoxy resin788 [1]
Silica hydrogel8512 [4]

Physical Description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
NKRA; Liquid
Colourless to light yellow, clear syrupy liquid
White solid; [Hawley]
Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

NEEDLES
WHITE POWDER
NEEDLES FROM ETHANOL & ETHER
CRYSTALS

XLogP3

-3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

196.05830272 g/mol

Monoisotopic Mass

196.05830272 g/mol

Heavy Atom Count

13

Taste

MILD ACID TASTE

Density

greater than 1 at 68 °F (USCG, 1999)
1.24 @ 25 °C/4 °C
1.23 g/cm³

Melting Point

131 °C
113 - 118 °C

UNII

R4R8J0Q44B

Related CAS

124423-64-9
10101-21-0 (strontium[2:1] salt)
10361-31-6 (unspecified ammonium salt)
13005-35-1 (unspecified copper salt)
14906-97-9 (unspecified hydrochloride salt)
22830-45-1 (unspecified iron(+2) salt dihydrate)
299-27-4 (mono-potassium salt)
35087-77-5 (unspecified potassium salt)
35984-19-1 (unspecified tin(+2) salt)
3632-91-5 (magnesium[2:1] salt)
527-07-1 (mono-hydrochloride salt)
60007-93-4 (aluminum[3:1] salt)
60816-70-8 (mono-lithium salt)
6485-39-8 (manganese[2:1] salt)
82139-35-3 (unspecified zinc salt)

Drug Indication

For use as part of electrolyte supplementation in total parenteral nutrition.

Absorption Distribution and Excretion

(99)TCM-LABELED GLUCONATE WAS ACCUMULATED RELATIVELY EARLY IN THE KIDNEY, AND ESP IN THE URINARY TRACT.

Wikipedia

Gluconic_acid
Nickelocene

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Cosmetics -> Buffering; Humectant; Solvent

Methods of Manufacturing

REACTION OF GLUCONIC ACID AND ANHYDROUS AMMONIA
MAY BE PREPARED FROM GLUCOSE BY ELECTROLYTIC OXIDN IN ALKALINE MEDIUM; BY CHEM OXIDN WITH HYPOBROMITES
BY HYDROLYSIS OF ALPHA-D-GLUCOSE WITH BROMINE PLUS H2SO4; BY GAMMA-IRRADIATION OF D-GLUCOSE;
AT PRESENT PRODUCED IN COMMERCIAL QUANTITIES BY FERMENTATIVE OXIDN OF ALDEHYDE GROUP IN GLUCOSE FROM CORN USING ASPERGILLUS NIGER, ASPERGILLUS FUMARICUS, ACETOBACTER ACETI, PENICILLIUM CHRYSOGENUM, & OTHER PENICILLIA.
CANNIZZARO REACTION ON GLUCOSE UNDER ALKALINE CONDITIONS FORMS SORBITOL AND GLUCONIC ACID
For more Methods of Manufacturing (Complete) data for GLUCONIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Construction
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
D-Gluconic acid: ACTIVE
IT IS CHIEF ACID IN HONEY.

Analytic Laboratory Methods

The enzyme gluconate kinase is useful to determine gluconic acid.

Storage Conditions

MAY BE STORED IN STAINLESS STEEL DRUMS. /COMMERCIAL PRODUCT/

Stability Shelf Life

TURNS YELLOW ON EXPOSURE TO LIGHT

Dates

Modify: 2024-08-08

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